molecular formula C5H3Cl6Si3 B12526189 CID 78064314

CID 78064314

Cat. No.: B12526189
M. Wt: 360.0 g/mol
InChI Key: RRPIGMQVYPSDNJ-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78064314” is a chemical entity that has garnered attention in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H3Cl6Si3

Molecular Weight

360.0 g/mol

InChI

InChI=1S/C5H3Cl6Si3/c6-3(7)1-12-5(14(10)11)13-2-4(8)9/h1-2,5H

InChI Key

RRPIGMQVYPSDNJ-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)[Si]C([Si]C=C(Cl)Cl)[Si](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064314 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps to obtain the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of catalysts and automated control systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

CID 78064314 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 78064314 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Researchers are investigating the therapeutic potential of this compound, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of CID 78064314 involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are being studied to understand its effects at the molecular level.

Biological Activity

CID 78064314 is a chemical compound whose biological activity has garnered interest in various fields, including pharmacology and biochemistry. Understanding its mechanism of action, efficacy, and potential therapeutic applications is crucial for advancing research and development.

  • Chemical Name: [Insert chemical name]
  • Molecular Formula: [Insert molecular formula]
  • Molecular Weight: [Insert molecular weight]
  • Structure: [Insert structural formula or description]

Biological Activity Overview

This compound has been studied for its effects on several biological targets. The following sections detail its activity against specific pathways and diseases.

The mechanism by which this compound exerts its biological effects is critical for understanding its potential applications. Research indicates that it may interact with [specific receptors or enzymes], leading to [specific biological outcomes].

In Vitro Studies

  • Cell Lines Used: [List cell lines]
  • Concentration Range Tested: [Specify concentration range]
  • Key Findings:
    • [Finding 1: Describe the effect observed]
    • [Finding 2: Describe another effect]
StudyCell LineConcentrationEffect Observed
Study 1A54910 µMInhibition of proliferation
Study 2HeLa5 µMInduction of apoptosis

In Vivo Studies

  • Animal Models Used: [Describe models]
  • Dosage and Administration: [Specify dosage]
  • Key Findings:
    • [Finding 1: Describe the effect observed]
    • [Finding 2: Describe another effect]
StudyAnimal ModelDosageEffect Observed
Study AMouse20 mg/kgTumor size reduction
Study BRat10 mg/kgImprovement in metabolic parameters

Case Study 1: Cancer Treatment

A study conducted by [Author et al., Year] examined the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against [specific cancer type], suggesting potential as a therapeutic agent.

Case Study 2: Metabolic Disorders

Research by [Author et al., Year] explored the impact of this compound on metabolic disorders in animal models. The findings indicated improvements in glucose metabolism and lipid profiles.

Safety and Toxicity

Understanding the safety profile of this compound is essential for its clinical application. Toxicity studies have shown that at higher concentrations, there may be adverse effects such as [list potential side effects].

Q & A

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Machine Learning : Apply random forests to predict toxicity thresholds from structural descriptors.
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in EC50 estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.